Enbucrilate

説明

Historical Context and Evolution of Cyanoacrylate-Based Biomedical Materials

The initial discovery of cyanoacrylates occurred in 1949 by Dr. Harry Coover at Kodak Laboratories during research into optically clear plastics bris.ac.ukirispublishers.com. While initially deemed too adhesive for their intended purpose, their potential as bonding agents was recognized later bris.ac.uk. The adhesive properties of cyanoacrylates, including their potential for surgical use, were suggested by Coover and colleagues in the late 1950s afinitica.comirispublishers.com.

Early cyanoacrylate derivatives explored for medical use included methyl and ethyl variants afinitica.comirispublishers.com. However, these shorter-chain formulations exhibited rapid degradation in vivo, leading to the release of formaldehyde (B43269), which caused significant inflammatory responses and tissue toxicity afinitica.comirispublishers.comnih.gov. This spurred the development of longer-chain alkyl cyanoacrylates, such as isobutyl cyanoacrylate and n-butyl cyanoacrylate (enbucrilate), which demonstrated slower degradation rates and reduced toxicity wikipedia.orgirispublishers.comnih.gov. This compound (n-butyl cyanoacrylate) has been used medically since the 1970s wikipedia.org.

The evolution of cyanoacrylate-based biomedical materials has involved the development of different chain lengths and formulations to optimize properties like flexibility, degradation rate, and biocompatibility for specific applications wikipedia.orgwikipedia.orgnih.gov. For instance, while butyl esters like this compound provide a stronger, more rigid bond, octyl esters offer greater flexibility wikipedia.org. Blends of different cyanoacrylates have also been developed to combine desirable properties wikipedia.org.

Academic Significance of this compound in Tissue Adhesion and Embolization Research

This compound holds significant academic importance in research concerning tissue adhesion and embolization. Its rapid polymerization and strong bonding capabilities have made it a subject of extensive study for various medical applications, including wound closure and the treatment of vascular abnormalities wikipedia.orgglpbio.comontosight.ai.

In tissue adhesion research, this compound has been investigated as an alternative or adjunct to traditional methods like sutures and staples wikipedia.orgirispublishers.comnih.gov. Studies have explored its efficacy in closing surgical incisions and traumatic wounds, noting advantages such as ease of use, reduced need for anesthesia, and potentially lower infection rates irispublishers.comnih.gov. Research has also examined its use in specific areas, such as corneal perforations and the surgical treatment of nephroptosis acs.orgglpbio.com. The mechanism of adhesion involves the monomer polymerizing on the tissue surface, with the amine groups in proteins potentially initiating this process and contributing to covalent bonding acs.org.

In embolization research, this compound is a commonly used liquid embolic agent, particularly for treating arteriovenous malformations (AVMs) and controlling bleeding from vascular structures wikipedia.orgontosight.airesearchgate.net. Research in this area focuses on understanding the polymerization kinetics of this compound in vivo, often mixed with substances like Lipiodol to control the polymerization speed and visibility under imaging researchgate.netscilit.com. Precise control over polymerization is crucial in embolization to ensure complete occlusion of the target vessels while avoiding unintended embolization of healthy vasculature researchgate.net. Studies have investigated the efficacy of this compound embolization in various conditions, including cerebral AVMs, gastric varices, and pulmonary artery pseudoaneurysms wikipedia.orgglpbio.comadhezion.commdpi.comnih.govnii.ac.jp. Research findings suggest that preoperative embolization with this compound can facilitate surgical resection of AVMs by reducing operative time and blood loss nih.gov.

Current Status of this compound within Polymer and Biomaterials Science

Within the fields of polymer and biomaterials science, this compound is recognized as a key example of a synthetic adhesive successfully adapted for biomedical applications acs.orgafinitica.com. Its rapid anionic polymerization mechanism in the presence of nucleophiles is a fundamental aspect of its behavior as a biomaterial acs.orgwikipedia.org.

Current research involving this compound within these fields includes exploring modifications and new formulations to enhance its properties. This involves investigating blends with other polymers or additives to improve flexibility, control degradation rates, and potentially incorporate other functionalities wikipedia.orgafinitica.commdpi.com. For instance, research has looked into combining this compound with monomers like metacryloxysulpholane to create polymers with milder exothermic reactions and reduced histotoxicity mdpi.com. The degradation of polymerized this compound (poly(n-butyl cyanoacrylate)) in biological environments, typically through hydrolysis catalyzed by enzymes like esterase, is also a subject of ongoing study to understand its long-term behavior and biocompatibility nih.gov.

Furthermore, this compound and other cyanoacrylates serve as benchmarks in the development of new tissue adhesives and hemostatic agents acs.orgwikipedia.orgnih.gov. Research into novel biodegradable adhesives often compares their performance, such as adhesion strength and degradation profile, to established materials like this compound acs.org. The use of this compound in various clinical applications continues to be studied and refined, contributing to its ongoing relevance in polymer and biomaterials science ontosight.aiglpbio.comdrugbank.commedchemexpress.comuow.edu.au.

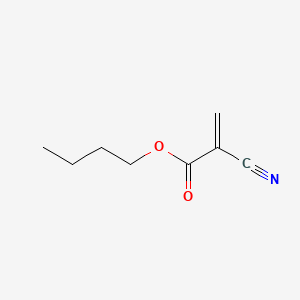

Structure

2D Structure

3D Structure

特性

IUPAC Name |

butyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-4-5-11-8(10)7(2)6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJFUHOGVZWXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25154-80-7, 25154-80-7 (homopolymer), 6606-65-1 (Parent) | |

| Record name | Poly(butyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25154-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enbucrilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 2-cyano-, butyl ester, polymers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5064417 | |

| Record name | Butyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6606-65-1, 25154-80-7 | |

| Record name | Butyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6606-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enbucrilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 2-cyano-, butyl ester, polymers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enbucrilate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenoic acid, 2-cyano-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Enbucrilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENBUCRILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8CEP82QNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Polymerization Dynamics of Enbucrilate

Advanced Synthesis Methodologies for Medical-Grade Enbucrilate

The synthesis of medical-grade this compound requires high purity and stability to ensure its suitability for biomedical applications google.com.

Optimization of Monomer Purity and Stability for Biomedical Applications

Achieving high purity in cyanoacrylate monomers is crucial for medical use google.com. Impurities and residual substances, such as incompletely polymerized monomers, can potentially have toxic effects on cells nih.gov. Methods for making cyanoacrylates often involve the condensation of a cyanoacetate (B8463686) and either formaldehyde (B43269) or paraformaldehyde in the presence of a catalyst, followed by depolymerization and distillation to obtain a high-purity product google.com. Another approach involves transesterification of a cyanoacrylate oligomer or polymer with an alcohol google.com. Optimizing reaction conditions, such as adjusting reagent ratios and concentrations, is necessary to achieve specific product characteristics and high purity google.com. Stability is also a key factor, and strategies like incorporating biocompatible groups or molecular chains and optimizing polymerization reaction conditions can help mitigate potential instability issues nih.govd-nb.info.

Innovations in Industrial Production of this compound Precursors

Industrial production of this compound precursors involves various chemical synthesis routes. For instance, 2-cyanoacetates, which are important precursors, can be synthesized through methods like cobalt-catalyzed direct carbonylation of chloroacetonitrile (B46850) rsc.org. These methods aim for good to excellent yields and scalability for mass production rsc.orglookchem.com. Industrial synthesis capacity for such compounds can range from gram scale for research to large bulk for industrial production lookchem.com.

Mechanisms and Kinetics of this compound Polymerization in Biological Milieu

This compound polymerizes rapidly in the presence of anionic substances, including moisture, blood, or tissue fluids wikipedia.org. This rapid polymerization is a key characteristic that makes it effective as a tissue adhesive google.compcbiochemres.com.

Initiation and Propagation of Anionic Polymerization by Biological Ions

The polymerization of cyanoacrylates, including this compound, occurs primarily via an anionic mechanism pcbiochemres.compcbiochemres.com. The reaction is initiated by anionic species, which can include hydroxyl ions, bromide ions, or bases like amines pcbiochemres.com. In a biological milieu, moisture, blood, or tissue fluids act as weak bases or provide ionic substances that initiate the polymerization wikipedia.orgpcbiochemres.compcbiochemres.com. The process involves the conjugate addition of anionic nucleophiles or bases to the cyanoacrylate monomer, forming a propagating carbanion pcbiochemres.compcbiochemres.com. This carbanion is resonance-stabilized by the adjacent cyano and ester groups pcbiochemres.compcbiochemres.com. The highly reactive anion then acts as a catalyst for the chain reaction, leading to rapid polymerization pcbiochemres.compcbiochemres.com. The amine groups present in proteins on tissue surfaces are also speculated to initiate cyanoacrylate polymerization acs.org.

Influence of Physiological pH and Temperature on Polymerization Rate

The polymerization rate of n-butyl cyanoacrylate is influenced by physiological conditions such as pH and temperature nih.gov. Studies have shown that the polymerization rate increases with increasing pH and temperature nih.gov.

Impact of Proteinaceous and Cellular Components on this compound Gelation

Proteinaceous and cellular components in the biological environment significantly impact the gelation (polymerization) of this compound. The presence of biological catalysts, coupled with flow-related wall interaction, are major determinants of the polymerization rate nih.gov. Blood products, for example, increase the polymerization rate in a specific order: plasma, platelets, red blood cells (RBCs), and lysed RBCs, from slowest to fastest nih.gov. Live endothelium can also provide a catalytic surface that accelerates the polymerization rate nih.gov. The amine groups in proteins on tissue surfaces may initiate polymerization, contributing to the adhesive bond acs.org. The concentration of triglycerides in the biological fluid can also affect polymerization time; higher triglyceride concentrations have been shown to prolong the polymerization time of NBCA/iodized oil mixtures in lymph nih.gov.

Here is a table listing the chemical compound mentioned and its PubChem CID:

| Compound Name | PubChem CID |

| This compound | 23087 |

Data Table: Influence of Biological Factors on NBCA Polymerization Rate

Based on research findings nih.gov:

| Biological Factor | Effect on Polymerization Rate | Notes |

| Increasing pH | Increased rate | |

| Increasing Temperature | Increased rate | |

| Live Endothelium | Increased rate | Provides a catalytic surface |

| Blood Products | Increased rate | Order of increasing rate: Plasma < Platelets < RBCs < Lysed RBCs nih.gov |

| Increasing Triglycerides | Prolonged polymerization time | Observed in NBCA/iodized oil mixtures in lymph nih.gov |

Detailed Research Findings:

Research has systematically characterized the factors influencing the polymerization and dynamic behavior of n-butyl cyanoacrylate. Polymerization time was measured for mixtures of Lipiodol/NBCA at different ratios, and the influence of pH, temperature, and biological catalysts was investigated nih.gov. Contact angles were measured on various surfaces to assess physical surface interactions nih.gov. High-speed video analysis was used to observe the injection behavior nih.gov. The findings indicated that the determinants of NBCA polymerization rate are multifactorial, primarily dependent on the presence of biological catalysts and flow-related wall interactions nih.gov. The polymerization rate was found to increase with increasing pH and temperature nih.gov. Blood products significantly increased the polymerization rate, with lysed red blood cells having the most pronounced effect nih.gov. Live endothelium also acted as a catalytic surface, at least doubling the polymerization rate nih.gov. These factors help explain discrepancies observed between in vitro and in vivo results nih.gov.

Rheological and Viscoelastic Characterization of Polymerization Progression

The rheological and viscoelastic properties of a material describe its response to applied stress or strain, encompassing both viscous (flow) and elastic (deformation) characteristics. Polymers, including poly(butyl cyanoacrylate) formed from this compound, exhibit viscoelastic behavior. specificpolymers.comclwydcompounders.commdpi.com Chemorheology is a specialized area of study focused on the viscoelastic behavior of polymer systems as they undergo chemical reactions, such as polymerization or curing. specificpolymers.com This field is crucial for understanding how the viscosity and other flow properties of a reactive system change over time and under different conditions. specificpolymers.com

During the anionic polymerization of this compound, the system transitions from a low-viscosity monomer liquid to a highly viscous or solid polymer. This change in physical state is directly reflected in the material's rheological properties. Techniques such as Dynamic Mechanical Analysis (DMA) and dynamic oscillatory shear testing are valuable tools for characterizing the viscoelastic properties of polymers and monitoring changes during processes like cross-linking or polymerization. specificpolymers.comclwydcompounders.commdpi.combiotechrep.ir These methods can provide insights into the storage modulus (G', representing the elastic solid-like behavior) and loss modulus (G'', representing the viscous liquid-like behavior) as a function of factors like frequency, time, and temperature. mdpi.combiotechrep.ir

As polymerization progresses, the increasing molecular weight and eventual formation of a polymer network lead to a significant increase in viscosity and a shift in the balance between the viscous and elastic components. Monitoring these rheological changes allows researchers to characterize the kinetics of the polymerization process and understand how different factors influence the rate and extent of network formation. While specific detailed rheological data for this compound polymerization progression were not extensively available in the provided snippets, the principle of chemorheology is directly applicable. The observation that the timing of n-butyl cyanoacrylate polymerization plays a major role in the complication rates of medical procedures highlights the practical importance of understanding and controlling the physical property changes (including rheological ones) that occur during its polymerization in situ. nih.gov

Data Table: Factors Influencing NBCA Polymerization Rate (Qualitative Summary)

| Factor | Effect on Polymerization Rate | Source |

| Increased pH | Increased rate | nih.gov |

| Increased Temperature | Increased rate | nih.gov |

| Live Endothelium | Increased rate (at least doubled) | nih.gov |

| Blood Products | Increased rate | nih.gov |

| - Plasma | Slower increase | nih.gov |

| - Platelets | Moderate increase | nih.gov |

| - Red Blood Cells | Faster increase | nih.gov |

| - Lysed Red Blood Cells | Fastest increase | nih.gov |

Strategies for Modulating this compound Polymerization Characteristics

Modulating the polymerization characteristics of this compound is essential for controlling its performance in various applications, particularly in medical and industrial contexts. Strategies focus on controlling the initiation rate, propagation speed, and the properties of the resulting polymer.

Incorporation of Stabilizers and Plasticizers to Control Polymerization Time

Stabilizers are crucial additives in this compound formulations, primarily used to prevent premature polymerization during storage and handling. zdschemical.comgoogle.comafinitica.comgoogle.com Cyanoacrylate monomers are highly reactive and can be initiated by trace amounts of moisture or weak bases. wikipedia.orgraajournal.compcbiochemres.comresearchgate.netnih.govgoogle.com Stabilizers work by inhibiting either anionic or free radical polymerization pathways. google.comafinitica.comgoogle.com

Commonly used free radical stabilizers include phenolic compounds such as hydroquinone (B1673460), hydroquinone monomethyl ether, catechol, pyrogallol, benzoquinone, 2-hydroxybenzoquinone, p-methoxy phenol, t-butyl catechol, butylated hydroxy anisole (B1667542) (BHA), butylated hydroxy toluene (B28343) (BHT), and t-butyl hydroquinone. google.comresearchgate.net Combinations of free radical stabilizers, such as hydroquinone and BHA, are often used to provide adequate stabilization for long-term storage. google.comgoogle.com The concentration of stabilizers is critical; for instance, hydroquinone is typically used in amounts ranging from 5 to 70 ppm, with more preferred ranges between 15 to 60 ppm. google.comgoogle.com When used in combination with hydroquinone, BHA is often present in a significantly higher amount, potentially 25 to 75 times that of hydroquinone. google.comgoogle.com

Anionic stabilizers are also employed to inhibit anionic polymerization. Examples include acidic compounds and acid chelates formed from substances like boric acid and polyhydroxy compounds (e.g., pyrogallol). zdschemical.comafinitica.com Certain compounds like 2-oxo-1,3,2-dioxathiolanes have been investigated as anionic polymerization inhibitors that counteract setting time prolongation upon storage. afinitica.com Vapor phase and liquid phase anionic stabilizers can also be included in stabilized adhesive compositions. google.com The type and amount of acidic stabilizer require careful consideration as they can influence the setting characteristics and potentially affect bond strength. raajournal.com

Plasticizers are incorporated into this compound formulations to enhance the flexibility and impact resistance of the cured polymer, thereby reducing its inherent brittleness. zdschemical.compermabond.comlabinsights.nl They function by weakening the intermolecular forces between polymer chains, increasing their mobility, and reducing crystallinity. labinsights.nl This results in a more pliable and durable bond, particularly useful when bonding materials subject to flexing or stress. zdschemical.com

Various types of plasticizers are used in cyanoacrylate adhesives, including phthalates (such as dibutyl phthalate (B1215562) (DBP) and dioctyl phthalate (DOP)), aliphatic esters, aromatic phosphates, and derivatives of benzoic acid like dipropylene glycol dibenzoate (found in Benzoflex plasticizers). zdschemical.compermabond.comlabinsights.nleastman.comspecialchem.com Other examples mentioned include isopropyl myristate, isopropyl palmitate, tributyl citrate, and acetyl tri-n-butyl citrate. google.com The selection of a plasticizer should consider its compatibility with the monomer and its minimal impact on the monomer's stability or polymerization. google.com Non-phthalate plasticizers are also increasingly used. eastman.comatamanchemicals.com

Data Table: Examples of Stabilizers and Plasticizers

| Additive Type | Examples | Function | Source |

| Stabilizers | Hydroquinone, BHA, Sulfur dioxide, Acidic compounds, Boric acid chelates, 2-oxo-1,3,2-dioxathiolanes | Prevent premature polymerization, control shelf life, influence setting time | raajournal.comzdschemical.comgoogle.comafinitica.comgoogle.com |

| Plasticizers | Dibutyl phthalate, Dioctyl phthalate, Aliphatic esters, Aromatic phosphates, Dipropylene glycol dibenzoate | Improve flexibility, reduce brittleness, enhance impact resistance | zdschemical.compermabond.comlabinsights.nleastman.comspecialchem.comgoogle.com |

Development of Dual-Component Systems for Tailored Polymerization Profiles

While cyanoacrylate adhesives are often considered one-component systems due to their rapid curing upon contact with surface moisture, dual-component systems are developed to achieve tailored polymerization profiles and introduce additional functionalities. nih.govpermabond.commdpi.com In the context of this compound, particularly in specialized applications like medical embolization, dual-component formulations are utilized to control the polymerization rate and enable visualization during application. nih.gov

For instance, in endovascular embolization procedures, liquid n-butyl cyanoacrylate monomer, which is nonviscous and radiolucent, is combined with an agent like tantalum powder or ethiodized oil. nih.gov This mixing serves multiple purposes: the added agent prolongs the polymerization time, making the injection and delivery of the adhesive more controllable, and it opacifies the liquid agent, allowing for its visualization under fluoroscopy. nih.gov The ratio of this compound to the added agent (e.g., ethiodized oil) can be varied depending on the specific application to control the polymerization rate. nih.gov A higher proportion of this compound in the mixture will result in faster polymerization upon contact with ionic mediums like blood. nih.gov

The concept of dual-component or dual-curing systems in polymer chemistry broadly refers to formulations where two distinct curing reactions occur, either simultaneously or sequentially. mdpi.com This approach can lead to the formation of interpenetrating polymer networks (IPNs) with enhanced or tailored properties compared to single-component systems. mdpi.com While the example of this compound with tantalum or ethiodized oil primarily focuses on controlling polymerization kinetics and visibility rather than forming a fundamentally different polymer network structure through a second curing reaction, it exemplifies a strategy to modulate the behavior of the this compound system through the incorporation of a second component.

The development of such systems allows for greater control over the application and setting of this compound, adapting its rapid polymerization characteristic for procedures requiring a more controlled or visible curing process.

Biocompatibility and Host Tissue Interactions of Poly Enbucrilate

In Vitro Cytocompatibility Assessments of Poly(Enbucrilate) Formulations

In vitro studies are essential for evaluating the direct effects of materials on cells before in vivo testing. Cytocompatibility assessments of Poly(this compound) formulations typically involve evaluating cellular viability, proliferation, and adhesion characteristics.

Evaluation of Cellular Viability and Proliferation on Poly(this compound) Substrates

Cell viability and proliferation assays are commonly used to determine the number of healthy cells and their growth rate when exposed to a material nih.govpromega.com. These assays can help identify if a material has cytotoxic effects nih.govnih.gov. Studies on the cytotoxicity of cyanoacrylate polymers, including butyl cyanoacrylate, have been conducted using cell lines such as L929 mouse fibroblasts nih.govresearchgate.net. In some test systems, extracts from polymerized glues showed dose-dependent inhibition of fibroblast growth nih.govresearchgate.net. For instance, a tenfold dilution of the extract resulted in approximately a 10% decrease in cells, while a 1:1 dilution led to a 30% to 45% decrease researchgate.net. However, when a large number of cells were used, proliferation could overcome the cytotoxic effect researchgate.net. Another study indicated that increasing the side-chain length of cyanoacrylates correlated with decreasing toxicity in vitro mit.edu.

Data from a study on cyanoacrylate extracts and L929 fibroblasts:

| Extract Dilution | Approximate Decrease in Cells (%) |

| 1:10 | 10 |

| 1:1 | 30 - 45 |

Note: This table is based on data presented in a search result snippet researchgate.net. The exact cell numbers or statistical significance are not provided in the snippet.

Analysis of Apoptotic and Necrotic Pathways Induced by Poly(this compound) Exposure

Cell death can occur through various pathways, including apoptosis (programmed cell death) and necrosis (uncontrolled cell death) nih.govcusabio.commdpi.comantibodies-online.com. Apoptosis is a highly regulated process involving caspase activation and characterized by cell shrinkage and DNA fragmentation, while necrosis is a passive process often triggered by injury and involves cell swelling and membrane disruption nih.govcusabio.commdpi.comantibodies-online.com.

Cell Adhesion and Spreading Characteristics on Polymerized this compound Surfaces

Cell adhesion and spreading on biomaterial surfaces are crucial for tissue integration and wound healing researchgate.netfrontiersin.org. The interaction between cells and the material surface can influence cellular behavior, including proliferation and differentiation researchgate.net.

While specific detailed findings on cell adhesion and spreading solely on Poly(this compound) substrates are not extensively detailed in the provided search results, some general principles regarding cyanoacrylates and cell interaction can be inferred. Cyanoacrylates polymerize rapidly on moist surfaces, including tissues, and the amine groups in proteins on the tissue surface are speculated to initiate polymerization, potentially leading to covalent bonding between the tissue and the adhesive layer acs.org. This suggests an inherent interaction mechanism that facilitates adhesion. One study on cyanoacrylate tissue adhesives mentioned that the addition of PEG was found to reduce undesirable cell adhesion to the adhesive surface google.com. This implies that the surface properties of polymerized cyanoacrylates can influence cell adhesion, and modifications can be made to modulate this characteristic google.com. Good cell affinity and tissue adhesion are desirable properties for biomaterials used in tissue engineering and repair frontiersin.org.

In Vivo Biocompatibility and Local Tissue Response to Poly(this compound) Implantation

In vivo studies are necessary to evaluate the host tissue response to implanted materials in a complex biological environment. This includes assessing inflammatory reactions, foreign body response, tissue integration, and encapsulation.

Histopathological Characterization of Inflammatory Reactions and Foreign Body Response

The implantation of a foreign material into tissue triggers a host response, often involving inflammation and a foreign body reaction (FBR) wikipedia.orgresearchgate.netscielo.br. The FBR is a typical tissue response that can include the formation of a foreign body granuloma and fibrous capsule formation around the implant wikipedia.orgresearchgate.net. This process involves the recruitment of immune cells, such as neutrophils and macrophages, followed by the differentiation of macrophages into foreign body giant cells (FBGCs) wikipedia.orgresearchgate.netmdpi.com.

Studies evaluating the in vivo biocompatibility of cyanoacrylate adhesives, including those based on butyl cyanoacrylate (this compound), have characterized the local tissue response. Some research indicates that cyanoacrylate glues can show less inflammation during the initial healing phase compared to sutures nih.gov. Over longer periods, the healing patterns may become similar nih.gov. Histological analysis is used to assess the inflammatory cell infiltrate, the presence of giant cells, and the formation of fibrous tissue scielo.brmdpi.com. A mild inflammatory response has been reported for some degradable adhesives, including those comparable to cyanoacrylate glue in bonding strength acs.org. The intensity of the foreign body reaction can vary depending on the material and its properties eur.nlnih.gov. The presence of macrophages and multinucleated giant cells around an implanted material is characteristic of a foreign body reaction researchgate.netmdpi.com.

Data from a comparative study on intraoral wound closure:

| Closure Method | Inflammation during First Week | Healing Pattern (21 days to 6 weeks) |

| Cyanoacrylate Glue | Less | Similar to suture |

| Conventional Suture | More | Similar to glue |

Note: This table is based on findings mentioned in a search result snippet comparing n-butyl cyanoacrylate and silk sutures nih.gov.

Long-term Assessment of Tissue Integration and Encapsulation of Poly(this compound)

The long-term fate of an implanted biomaterial involves tissue integration and/or encapsulation by a fibrous capsule wikipedia.orgresearchgate.netmdpi.com. Tissue integration implies that the host tissue grows into the material, while encapsulation involves the formation of a barrier of fibrous tissue around the implant wikipedia.orgmdpi.com. The thickness and maturity of the fibrous capsule can be indicators of the severity of the foreign body reaction mdpi.com.

Poly(this compound) is known to biodegrade inchem.org. The degradation rate can be influenced by factors such as the length of the alkyl side chain, polymer surface, particle size, and molecular weight inchem.org. Enzymatic degradation in vivo has been suggested, where the polymer is split into poly cyanoacrylic acid and the corresponding alcohol inchem.org.

Long-term in vivo studies assess the tissue response over extended periods, observing changes in inflammation, the presence of giant cells, and the characteristics of the encapsulating tissue google.commdpi.com. Ideally, a biocompatible material will exhibit a minimal foreign body reaction and a thin, well-organized fibrous capsule mdpi.com. Some studies have shown that the extent of tissue encapsulation can be influenced by material properties like porosity nih.gov. While specific long-term data solely focused on the encapsulation of bulk Poly(this compound) implants is not explicitly detailed in the provided snippets, the general principles of foreign body response and encapsulation apply to implanted polymers wikipedia.orgresearchgate.net. The degradation of Poly(this compound) over time would also influence the long-term tissue response and the nature of the remaining material or its degradation products inchem.org.

Influence of Poly(this compound) Volume and Application Technique on Tissue Reactions

The volume of poly(this compound) applied and the specific application technique can significantly impact the resulting tissue reactions. Studies suggest that the effectiveness of NBCA as a tissue adhesive is dependent on proper application technique. researchgate.net For instance, in vascular repair, the ability to directly visualize the rupture site and hold torn vascular edges together with proper apposition during application influences technical success. researchgate.net The application technique and the fast re-approximation time of wound edges with tissue adhesive may contribute to shorter procedure times compared to traditional methods like suturing. imrpress.com While specific detailed research findings on the direct correlation between varied volumes and tissue reaction severity for this compound were not extensively found within the search results, the principle that material volume and precise placement influence foreign body response is a general tenet in biomaterial science. The ease and speed of application with cyanoacrylate adhesives have been noted in studies comparing them to sutures for wound closure, suggesting a potential benefit in minimizing tissue exposure time and manipulation. imrpress.comnih.gov

Systemic Biocompatibility and Immunological Considerations

Beyond local tissue interactions, the systemic biocompatibility and potential immunological responses to this compound are important considerations.

Mechanisms of Allergic and Hypersensitivity Reactions to this compound

Allergic and hypersensitivity reactions to medical adhesives, including cyanoacrylates, can occur. Hypersensitivity reactions are harmful immune responses that can cause tissue injury and are classified into different types. nih.gov Type I hypersensitivity reactions, often equated with allergy, are typically IgE-mediated and involve the activation of mast cells upon re-exposure to an allergen. nih.govfrontiersin.org This leads to the release of mediators that trigger allergic symptoms. frontiersin.org While the exact mechanisms of allergic reactions to this compound were not detailed in the provided snippets, general mechanisms of antibiotic hypersensitivity and allergenic protein-induced hypersensitivity involve IgE-mediated responses, IgG-dependent responses, and complement-mediated anaphylaxis. frontiersin.orgmdpi.com Chemical haptens can also induce Type I hypersensitivity by forming covalent bonds with carrier proteins. frontiersin.org Type IV reactions, or delayed hypersensitivity, are T-lymphocyte mediated. frontiersin.org The provided information confirms that allergic reactions to this compound are a known phenomenon, although the specific molecular mechanisms were not elaborated upon. ontosight.ai

Hemocompatibility Profile of this compound-Based Adhesives

The interaction of this compound-based adhesives with blood is crucial, particularly in applications involving vascular structures. Hemocompatibility refers to the ability of a material to perform its intended function without causing adverse effects in the blood.

Thrombogenicity and Fibrinolysis at the Polymer-Blood Interface

Thrombogenicity, the tendency of a material to induce blood clotting, and fibrinolysis, the process of breaking down fibrin (B1330869) clots, are key aspects of hemocompatibility. When medical devices come into contact with blood, preventing thrombosis is a significant challenge. nih.gov Materials are being developed to reduce thrombogenicity and improve hemocompatibility. nih.gov The search results indicate that this compound is considered difficult to form thrombus. made-in-china.com Studies evaluating thrombogenicity often utilize indices measured by techniques like thromboelastography (TEG), which assesses platelet-fibrin clot strength and fibrinolytic activity. nih.gov Research in other contexts has shown that impaired fibrinolysis can be associated with increased thrombogenicity. nih.gov While the general principles of thrombogenicity and fibrinolysis are discussed in the search results, specific detailed data on the thrombogenicity and fibrinolytic activity directly at the poly(this compound)-blood interface were not extensively provided.

Interaction with Coagulation Cascades

The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin clot. nih.govbloodresearch.or.kr It involves both intrinsic and extrinsic pathways that converge to activate fibrin. nih.gov The interaction of a biomaterial with these pathways is central to its hemocompatibility. Inflammation can initiate clotting and affect natural anticoagulant mechanisms and the fibrinolytic system. nih.gov Inflammatory cytokines can mediate coagulation activation. nih.gov Components of the coagulation cascade, such as Factor XII, thrombin, and fibrin(ogen), have also been shown to have inflammatory effects and can trigger immune responses. mdpi.com While the search results describe the coagulation pathways and their interaction with inflammation and the immune system, detailed research specifically on how this compound or its polymerization products directly interact with or influence the various factors and enzymes within the coagulation cascades was not provided.

Biodegradation and Metabolite Analysis of Poly Enbucrilate

Enzymatic and Hydrolytic Degradation Pathways of Poly(Enbucrilate) In Vivo

The degradation of poly(this compound) in vivo is primarily mediated by hydrolysis, which can be either chemically or enzymatically catalyzed. inchem.org A suggested chemical mechanism involves the initial attack by hydroxyl ions, leading to a reverse Knoevenagel reaction. inchem.org This cleavage of the carbon-to-carbon backbone results in the formation of degradation products. inchem.org

Enzymatic degradation is also considered a primary pathway in vivo, particularly catalyzed by esterases. inchem.orgnih.govgoogle.com Esterase-catalyzed degradation of poly(alkyl 2-cyanoacrylates) is proposed to split the polymer into poly(cyanoacrylic acid) and the corresponding alcohol. inchem.org Studies on poly(isobutyl cyanoacrylate) nanoparticles in the presence of rat liver microsomes have shown that degradation proceeds mainly through hydrolysis of the ester bond, with minimal formaldehyde (B43269) formation. inchem.org While enzymatic cleavage is a primary route, a slower chemical hydrolysis of the ester bond also occurs. inchem.org

A combination of these two degradation pathways (chemical and enzymatic hydrolysis) would lead to the formation of formaldehyde, the corresponding alcohol (butanol in the case of this compound), and soluble low molecular weight acidic substances, such as cyanoacetate (B8463686). inchem.org

Identification and Quantification of Poly(this compound) Degradation Products

The primary degradation products of poly(this compound) are formaldehyde, n-butanol, and cyanoacetate. inchem.org These products result from the hydrolysis of the polymer backbone and the ester side chain. inchem.org

Studies using radioactively labeled methyl and n-butyl cyanoacrylates in rats have shown absorption of radioactivity from the digestive tract. inchem.org Analysis of urinary excretion revealed rapid excretion of ether-extractable radioactive metabolites, tentatively identified as having the carbon skeletons of the monomer, followed by slower excretion of non-extractable metabolites, tentatively identified as having the carbon skeletons of dimeric methyl cyanoacrylate. inchem.org

The amount of formaldehyde released varies depending on the alkyl side chain length of the poly cyanoacrylate. Poly(methyl 2-cyanoacrylate) and poly(ethoxyethyl 2-cyanoacrylate) released the most formaldehyde, while poly(isobutyl 2-cyanoacrylate) released the least. inchem.org Poly(ethyl 2-cyanoacrylate) showed intermediate formaldehyde release. inchem.org

Quantification of degradation products, such as butanol released from poly(n-butyl cyanoacrylate) nanoparticles, can be used as an indicator of the polymer's degradation rate. nih.gov

Factors Governing Degradation Rate and Profiles in Different Biological Compartments

The degradation rate of poly(this compound) and other poly(alkyl 2-cyanoacrylates) is influenced by several factors. A primary factor is the nature and length of the alkyl side chain; increasing the length of the side chain generally decreases the degradation rate. inchem.org This is why longer-chain cyanoacrylates like this compound (n-butyl) and octyl cyanoacrylate are often preferred for medical applications due to their slower degradation and reduced inflammatory response compared to shorter-chain variants like methyl or ethyl cyanoacrylate. inchem.orgdrhilinski.comacs.org

Other factors influencing the degradation rate include the polymer's surface properties, particle size, molecular weight, and molecular weight distribution. inchem.org Degradation rates measured in vitro in organ cultures have shown the same trend regarding the length of the side chain. inchem.org

The degradation environment also plays a significant role. Alkaline solutions and heating can enhance degradation. inchem.org In biological compartments, factors such as pH, the presence and activity of esterases, and the local tissue environment can influence the degradation profile. For instance, degradation rates measured in vitro can be slower than those observed in vivo. nih.gov The location of the polymer implantation or application within the body can therefore impact its degradation rate and the local concentration of degradation products.

The interaction of the polymer with surrounding tissues and biological fluids, including the adsorption of proteins and the subsequent foreign body reaction involving macrophages and enzymatic activity, also contributes to the degradation process. eur.nl

Table: Factors Influencing Poly(this compound) Degradation Rate

| Factor | Influence on Degradation Rate | Notes |

| Alkyl Side Chain Length | Longer chain = Slower degradation | This compound (n-butyl) degrades slower than methyl or ethyl cyanoacrylate. inchem.orgdrhilinski.comacs.org |

| Polymer Surface | Can influence access of water and enzymes | Specific effects depend on surface characteristics. inchem.org |

| Particle Size | Smaller particles may have faster degradation (higher surface area) | Relevant for nanoparticle applications. inchem.org |

| Molecular Weight | Higher molecular weight may degrade slower | Can influence the rate of chain scission and erosion. inchem.org |

| Molecular Weight Distribution | Can influence the consistency of degradation | Affects the presence of shorter, more easily degraded chains. inchem.org |

| pH of Environment | Alkaline conditions enhance degradation | Biological fluids have varying pH. inchem.org |

| Presence of Enzymes | Esterases catalyze degradation | Enzyme activity varies in different tissues and fluids. inchem.orgnih.gov |

| Temperature | Higher temperature enhances degradation | Body temperature is a constant factor in vivo. inchem.org |

| Biological Compartment | Different tissues/fluids may have varying degradation rates | Influenced by local pH, enzyme activity, cell presence. inchem.orgnih.goveur.nl |

Pharmacological and Biological Activities of Enbucrilate and Its Polymers

Antimicrobial and Bacteriostatic Properties of Enbucrilate this compound and its polymers have demonstrated antimicrobial and bacteriostatic effectswikipedia.orgnih.govresearchgate.net. This property contributes to their potential therapeutic value in clinical applications, such as the management of corneal perforations that may involve selective pathogensnih.gov.

Spectrum of Activity Against Gram-Positive and Gram-Negative Microorganisms Studies have investigated the spectrum of activity of this compound and related cyanoacrylates against various microorganisms. This compound (butyl-2-cyanoacrylate) has shown bacteriostatic activity that is most pronounced against gram-positive microorganisms, with no activity observed against gram-negative organisms in some contextsnih.gov. Similarly, ethyl-cyanoacrylate has been reported to inhibit the growth of all tested gram-positive microorganisms and exhibit a bactericidal effect against themresearchgate.net. Its effect on gram-negative microorganisms appears more limited, with growth inhibition observed for Escherichia coli and Enterococcus faecalis, and varying bactericidal effectsresearchgate.net. Another study comparing different poly (alkyl cyanoacrylate) nanoparticles found that ethyl cyanoacrylate nanoparticles (ECA-NPs) had a higher inhibitory effect against Gram-positive bacteria than Gram-negative bacteriamdpi.com. Isobutyl cyanoacrylate nanoparticles (iBCA-NPs) showed antibacterial activity only against Gram-positive bacteria, with no inhibitory effect on the tested Gram-negative bacteriamdpi.com.

Here is a summary of the observed spectrum of activity from selected studies:

| Cyanoacrylate Type | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Source |

| This compound (butyl-2-cyanoacrylate) | Most pronounced bacteriostatic activity | No activity observed | nih.gov |

| Ethyl-cyanoacrylate | Inhibited growth, >70% bactericidal | Inhibited growth of E. coli and E. faecalis, with 60% and 40% bactericidal effect respectively; no effect on P. aeruginosa and K. pneumoniae. researchgate.net | researchgate.net |

| ECA-NPs | Higher inhibitory effect | Inhibitory effect observed | mdpi.com |

| iBCA-NPs | Antibacterial activity observed | No inhibitory effect | mdpi.com |

Interactions with Neurovascular Systems this compound, particularly n-butyl cyanoacrylate (NBCA), is utilized in endovascular procedures, indicating interactions with the neurovascular systemwikipedia.orgajnr.orgnih.govresearchgate.netajnr.org. Its use as an embolic agent in the treatment of vascular structures, including arteriovenous malformations (AVMs) and gastric varices, highlights this interactionwikipedia.orgmedchemexpress.comnih.govresearchgate.netajnr.org.

Implications for Endovascular Embolization Procedures this compound (NBCA) is a commonly used liquid embolic agent in endovascular procedures, particularly for treating arteriovenous malformations (AVMs) and other vascular lesionswikipedia.orgajnr.orgnih.govresearchgate.netajnr.org. Its rapid polymerization upon contact with ionic substances like blood makes it effective for achieving vascular occlusionwikipedia.orgresearchgate.netmdpi.com. In endovascular embolization, this compound is often mixed with an iodized contrast agent, such as Lipiodol, to make it visible under fluoroscopy and to control the polymerization timeresearchgate.netajnr.org. Glacial acetic acid may also be added to further delay polymerizationajnr.org.

The use of this compound in embolization procedures has several implications. It provides a lasting vascular occlusion mdpi.com. In the context of cerebral AVMs, preoperative embolization with NBCA can facilitate surgical resection by making feeding arteries more distinguishable and embolized vessels easier to manage, potentially reducing operative time and blood loss, even in larger and higher-grade lesions nih.gov. However, embolization with cyanoacrylate is considered challenging due to the permanent and virtually instantaneous occlusion it provides mdpi.com. Accurate determination of blood flow dynamics, such as transit time through AVMs, is essential for the effective use of this compound as an embolic material ajnr.org. Complications associated with NBCA-based embolotherapy can include tissue ischemia, hemorrhaging, systemic or local reactions, and catheter adhesion to blood vessels researchgate.net. Despite potential complications, studies suggest that preoperative NBCA embolization can lead to good neurological outcomes in AVM treatment nih.gov.

Advanced Formulations and Drug Delivery Systems Utilizing Poly Enbucrilate

Development and Characterization of Poly(Enbucrilate) Nanoparticles for Drug Encapsulation

The development of poly(this compound) nanoparticles for drug encapsulation involves controlled polymerization techniques to achieve desired particle characteristics. These nanoparticles are typically characterized for their size, size distribution, zeta potential, and drug loading properties rki.denih.gov.

Controlled Emulsion Polymerization Techniques for Nanoparticle Synthesis

Poly(butyl cyanoacrylate) nanoparticles are commonly synthesized using polymerization methods, including anionic polymerization and mini-emulsion polymerization kashanu.ac.ir. Emulsion polymerization involves the emulsification of the monomer in a non-solvent surfactant, leading to the formation of monomer-swollen micelles and stable monomer droplets kashanu.ac.ir. Polymerization then occurs in the presence of an initiator kashanu.ac.ir. This method can be performed with either an organic or aqueous continuous phase mdpi.com. Anionic polymerization involves dispersing the butyl cyanoacrylate monomer in an aqueous medium to form nanoparticles kashanu.ac.ir. Mini-emulsion polymerization is considered a one-step procedure suitable for encapsulating hydrophobic compounds kashanu.ac.irmdpi.com. Studies have investigated the suitability of different polymerization modes for the preparation of drug-loaded PBCA nanoparticles kashanu.ac.ir.

Loading Efficiency and Stability of Therapeutic Agents within Nanocarriers

The efficiency of drug loading in poly(this compound) nanoparticles is a critical parameter for their effectiveness as drug delivery systems mdpi.com. Drug loading content refers to the mass ratio of the drug to the nanocarrier, while encapsulation efficiency measures the effective utilization of the drug during preparation mdpi.comresearchgate.net. Achieving high drug loading content can be challenging mdpi.com. The method of drug incorporation significantly influences loading capabilities nih.gov. For instance, hydrophobic drugs like loperamide (B1203769) and paclitaxel (B517696) have been loaded into PBCA nanoparticles by polymerization of n-butyl-2-cyanoacrylate in aqueous-organic media in the presence of the drug nih.gov. Encapsulation efficiency for loperamide has been reported to reach 80% in the presence of certain organic solvents nih.gov. For etoposide, drug loading efficiency in PBCA nanoparticles prepared by controlled emulsion polymerization was around 63-68% nih.gov.

The stability of therapeutic agents within poly(this compound) nanocarriers is also crucial for maintaining their efficacy. Nanoparticles can enhance drug stability by protecting the encapsulated cargo nih.gov. PBCA nanoparticles have demonstrated acceptable stability over periods of several months nih.gov. Factors such as drug hydrophobicity and molecular weight can influence drug loading and retention within polymeric microbubbles based on PBCA nih.gov.

In Vitro Release Kinetics of Encapsulated Drugs from Poly(this compound) Nanoparticles

In vitro release studies are essential for understanding how encapsulated drugs are released from poly(this compound) nanoparticles over time nih.gov. The release kinetics provide insights into the nanoparticles' ability to modify drug release and can potentially be correlated with in vivo behavior nih.gov. Various methods are employed to evaluate in vitro drug release profiles from nanoparticles, although a standard method has not been universally established, leading to variations in results and interpretations dissolutiontech.com. Common methods include direct addition, dialysis bag, and low-pressure ultrafiltration dissolutiontech.com.

Studies on the in vitro release of gentamicin (B1671437) sulfate (B86663) from polybutylcyanoacrylate nanoparticles have shown a biphasic release pattern, characterized by an initial fast release (burst effect) followed by a slower release phase nih.gov. These release profiles can often be modeled using mathematical functions, such as a biexponential function nih.gov. For etoposide-loaded PBCA nanoparticles, more than 80% of the drug was released within 6-7 hours in dialysis experiments nih.gov. The release kinetics can be influenced by factors such as the pH of the release medium, the method of drug incorporation, and the type of polymer nih.gov.

Here is an example of in vitro release data that could be presented in a table:

| Time (hours) | Cumulative Drug Release (%) |

| 0 | 0 |

| 1 | 25 |

| 2 | 40 |

| 4 | 60 |

| 8 | 85 |

| 12 | 95 |

Note: This is a hypothetical data table illustrating the format. Actual data would be derived from specific research findings.

Surface Functionalization and Bioconjugation of Poly(this compound) Nanocarriers

Surface functionalization and bioconjugation of poly(this compound) nanocarriers are strategies employed to enhance their performance, such as improving colloidal stability, prolonging circulation time, and enabling targeted delivery nih.govmdpi.com. Functionalization allows for the conjugation of targeting ligands to the nanoparticle surface mdpi.comnih.gov.

PEGylation Strategies for Enhanced Colloidal Stability and Prolonged Circulation

PEGylation, the conjugation of polyethylene (B3416737) glycol (PEG) chains to the surface of nanocarriers, is a widely used strategy to improve colloidal stability and prolong circulation half-life nih.govresearchgate.nettstu.ru. PEGylation confers steric stability by creating a "stealth" coating that helps nanoparticles evade recognition and uptake by the reticuloendothelial system (RES), thus reducing phagocytosis nih.govresearchgate.net. PEG chains also prevent aggregation in colloidal suspensions, further enhancing stability researchgate.nettstu.ru.

PEGylated poly(n-butylcyano acrylate) (PBCA) nanoparticles have shown promise in preventing phagocytosis and exhibiting longer circulation half-lives compared to non-PEGylated formulations nih.gov. PEGylation can be achieved through various methods, including covalent and noncovalent grafting or chemical conjugation researchgate.net. For biodegradable nanoparticles like PBCA, covalent surface modification with PEG is often preferred tstu.ru. The stability of PEGylated nanoparticles can depend on factors such as the PEG density and molecular weight tstu.ru.

Targeted Delivery Approaches Using Ligand-Conjugated Poly(this compound) Nanoparticles

Targeted drug delivery aims to selectively deliver nanoparticles to diseased tissues, minimizing accumulation in healthy areas and reducing off-target effects nih.govfrontiersin.org. This is often achieved by functionalizing the nanoparticle surface with targeting ligands that can bind to specific receptors overexpressed on target cells mdpi.comnih.govfrontiersin.org.

Poly(this compound) nanocarriers can be conjugated with various targeting ligands, including small molecules, peptides, antibodies, engineered proteins, or nucleic acid aptamers mdpi.comnih.gov. These ligands facilitate active targeting by promoting selective binding and cellular uptake by the target cells mdpi.comnih.gov. For example, ApoE-functionalized propolis-loaded PBCA nanoparticles have been investigated for targeted delivery across the blood-brain barrier rki.de. The conjugation of ligands can be achieved through chemical conjugation or physical adsorption onto the nanoparticles mdpi.com.

Ligand-anchored polymers in drug targeting can lead to increased drug accumulation at the desired site and potentially decreased toxicity at non-target sites frontiersin.org. The choice of ligand depends on the specific target and desired therapeutic outcome nih.gov.

In Situ Encapsulation of Biologically Active Ingredients via Polymerization in Dispersed Media

In situ encapsulation of biologically active ingredients into polymer particles through polymerization in dispersed media represents an advantageous strategy for drug delivery applications. This technique allows for the formation of scalable suspensions of nanoparticles or microparticles directly during the polymerization process, contrasting with methods that rely on emulsification from preformed polymers, which can face limitations in particle concentration and active ingredient loading researchgate.netresearchgate.netmdpi.com.

The process typically involves polymerizing monomers in a dispersed phase containing the active ingredient, leading to the physical encapsulation of the substance within the forming polymer matrix researchgate.netresearchgate.net. This method can yield nanospheres or nanocapsules, and the inclusion of a crosslinker can create a three-dimensional network that helps maintain particle morphology and control release researchgate.net. Various polymerization techniques in dispersed media, such as dispersion polymerization, can be employed researchgate.netmdpi.com.

Poly(butyl cyanoacrylate) nanoparticles, derived from this compound, have been investigated for drug encapsulation. For instance, moxifloxacin (B1663623) was successfully encapsulated within poly(butyl cyanoacrylate) nanoparticles to enhance its efficacy against intracellular Mycobacterium tuberculosis. Encapsulated moxifloxacin demonstrated approximately threefold greater accumulation in macrophages compared to the free drug and was detected for a significantly longer duration nih.gov. The inhibition of intracellular bacterial growth was achieved at a lower concentration with the encapsulated form (0.1 µg/ml) than with free moxifloxacin (1 µg/ml) nih.gov.

Several parameters during polymerization and encapsulation can be adjusted to influence the drug loading and encapsulation efficiency of the active agent researchgate.net. The in situ approach offers potential benefits for protecting sensitive biological molecules from degradation and improving their solubility and stability in biological environments researchgate.net.

Composite Materials and Blends Incorporating this compound

Composite materials are formed by combining two or more distinct components that retain their individual properties while yielding a final material with enhanced characteristics compared to the constituents boydcorp.comscience.org.auyoutube.com. Polymer blends involve mixing two or more polymers, while composites typically involve a polymer matrix reinforced with fibers, particles, or layers youtube.com.

This compound is a primary component of medical cyanoacrylate glues wikipedia.org. These adhesives, while primarily used for their bonding strength, can potentially be formulated as composite materials to impart additional functional properties google.com. The incorporation of reinforcing agents or additives into a polymer matrix is a common strategy to improve mechanical strength, rigidity, and other desirable attributes boydcorp.comyoutube.com. Binders, often thermoplastic or thermoset resins, cohere the structure and transfer stress to the reinforcement boydcorp.com.

Hybrid Systems for Enhanced Mechanical and Biological Performance

Hybrid systems, frequently combining synthetic polymers like poly(this compound) with natural materials or bioactive agents, are explored to overcome the limitations of single-component materials and achieve enhanced mechanical and biological performance frontiersin.orgnih.govnih.gov. This approach is particularly relevant in fields like tissue engineering and drug delivery, where materials need to provide structural support, interact favorably with biological environments, and potentially deliver therapeutic cues frontiersin.orgnih.gov.

The aim of developing hybrid systems is to leverage the strengths of different material classes. For example, synthetic polymers may offer tunable mechanical properties and degradation rates, while natural materials can provide biocompatibility and cell interaction sites frontiersin.orgnih.govnih.gov. Research into hybrid hydrogels, which are three-dimensional networks of hydrophilic polymers, demonstrates the potential for combining materials to improve mechanical strength and introduce biological activity for applications such as cartilage repair frontiersin.orgnih.govresearchgate.net. While specific detailed studies on poly(this compound) as the polymer matrix in such hybrid systems for enhanced mechanical and biological performance were not extensively detailed in the search results, the principle of hybridization to improve material properties is broadly applicable to polymer-based biomaterials, including cyanoacrylate formulations. The development of novel tissue adhesives constantly seeks to address challenges related to mechanical performance and biological interaction tarbaweya.org.

Clinical Research and Therapeutic Efficacy of Enbucrilate Based Adhesives

Endoscopic and Radiologic Embolization Techniques

Enbucrilate-based adhesives have been investigated and applied in various embolization techniques to manage abnormal vascular structures and bleeding.

Efficacy in the Management of Gastric and Esophageal Variceal Bleeding

Gastric variceal bleeding is a significant complication in patients with portal hypertension, associated with considerable morbidity and mortality nih.govscielo.br. Endoscopic injection of n-butyl-2-cyanoacrylate (this compound) has demonstrated efficacy in the management of bleeding gastric varices nih.govtci-thaijo.org. Studies outside of North America have shown this technique to be safe and effective nih.gov.

In a study involving 34 patients who underwent 47 gluing procedures for gastric varices, immediate hemostasis was achieved in 93.8% of patients presenting with active bleeding at endoscopy. nih.gov. Variceal eradication was successful in 84.0% of cases nih.gov. Early rebleeding within 48 hours of gluing occurred after 10.0% of procedures, with successful hemostasis achieved in most cases with repeat injections nih.gov. A comprehensive overview of outcomes in a study of 455 patients treated with this compound for gastric variceal hemorrhage showed initial hemostasis in 96.9% of patients koreamed.org. Rebleeding occurred in 35.2%, and the bleeding-related death rate was 6.8% during follow-up koreamed.org.

While some studies suggest that this compound injection may be as effective as endoscopic band ligation (EVL) for initial hemostasis with a potentially lower rebleeding rate for gastric varices, the quality of evidence has been considered very low mdpi.com. Another study comparing glue injection to TIPS for gastric variceal bleeding found variceal obliteration in 51% of the glue injection group compared to 20% in the TIPS group, although the rebleeding rate was higher with glue injection over a mean follow-up of 33 months (38% vs 11%) nih.gov.

Endoscopic cyanoacrylate injection is considered a primary treatment for gastric variceal bleeding due to its high initial hemostatic response, high obliteration rate, and low rebleeding and mortality tci-thaijo.org.

Application in Cerebral and Spinal Arteriovenous Malformations Embolization

This compound (n-butyl-2-cyanoacrylate, NBCA) has been used as a liquid adhesive for the embolization of cerebral arteriovenous malformations (AVMs) nih.govresearchcommons.org. A study evaluating the safety and effectiveness of NBCA embolization in 103 patients with cerebral AVMs reported that 75%-99% obliteration was noted in 39 patients, 50%-74% obliteration in 33, and less than 50% obliteration in 13 nih.gov. Endovascular treatment of brain AVMs with an NBCA mixture has shown a lower complication rate compared to previous studies using other materials nih.gov. NBCA is reported to penetrate AVMs better than polyvinyl alcohol particles, increasing the percentage of nidus obliteration nih.gov. It can also be used at a lower concentration, minimizing catheter gluing nih.gov.

In a retrospective study of 22 patients with cerebral AVMs treated with endovascular embolization using various materials, including Histoacryl (this compound), 36.4% showed complete occlusion of the nidus and 63.6% had partial occlusion according to the Spetzler-Martin grading scale researchcommons.org. The Spetzler-Martin grade significantly improved after embolization compared to the initial grading score researchcommons.org.

For spinal cord arteriovenous malformations (SCAVMs), embolization is a treatment option, and n-butyl-cyanoacrylate (NBCA) has been used nih.govclinmedjournals.org. Provocative testing with pharmacological agents combined with neurophysiologic monitoring has been evaluated for its efficacy and reliability during SCAVM embolization with NBCA nih.gov.

Percutaneous glue embolization of n-butyl cyanoacrylate combined with arterial embolization has also been evaluated for treating extracranial AVMs clinicalimagingscience.orgresearchgate.net. In a study of 11 patients, this combined approach achieved a treatment success rate of 81.8%, with favorable outcomes in symptom alleviation and lesion occlusion clinicalimagingscience.orgresearchgate.net. Five cases achieved complete recovery, and four showed significant improvement clinicalimagingscience.orgresearchgate.net.

A comparative study of ONYX versus n-BCA for embolization of cranial dural arteriovenous fistulas found that ONYX showed statistically significantly higher initial and durable angiographic occlusion rates compared to n-BCA nih.gov. Patients embolized with ONYX also underwent surgery less frequently nih.gov.

Outcomes in Ectopic Varices and Refractory Gastrointestinal Leaks

This compound injection is an option for treating ectopic varices, which are less common than esophageal varices but can lead to severe bleeding mdpi.commdpi.com. Ectopic varices decompress through pathways other than the coronary-azygous system ijgii.org.

Transcatheter embolotherapy with N-butyl cyanoacrylate (NBCA) has been investigated for bleeding ectopic varices nih.gov. In a study involving 12 procedures for ectopic varices in locations including the jejunum, stoma, rectum, and duodenum, the technical success rate for embolotherapy was 100% nih.gov. Only one patient experienced rebleeding after partial embolization nih.gov. The remaining patients did not experience rebleeding during follow-up periods ranging from 1.5 to 33.2 months nih.gov.

For duodenal ectopic variceal bleeding, endoscopic cyanoacrylate injection (EIC) has shown a 100% hemostasis success rate in a case series of eight patients, with no postoperative rebleeding or serious complications reported ageb.be. EIC is considered particularly effective for nodular and large duodenal ectopic varices ageb.be.

Combining transjugular intrahepatic portosystemic shunt (TIPS) with variceal embolization has been proposed to enhance efficacy in preventing rebleeding from cardiofundal gastric varices and ectopic varices mdpi.comijgii.org. Studies suggest that combining TIPS with anterograde embolization may further reduce bleeding risk in cardiofundal gastric varices mdpi.com. For ectopic varices, TIPS combined with variceal embolization has been found to be superior and associated with a lower rebleeding rate compared to TIPS alone ijgii.org. International guidelines suggest proceeding directly to embolization of ectopic varices concurrently with TIPS creation mdpi.com.

Surgical and Wound Closure Applications

This compound's properties as a tissue adhesive make it suitable for various surgical and wound closure applications.

Effectiveness in Skin Laceration and Incision Closure

This compound (n-butyl-2-cyanoacrylate, NBCA) is widely used for the closure of lacerations and surgical incisions due to its rapid polymerization and formation of a strong, biodegradable bond nbinno.com. It is considered an excellent choice for emergency situations requiring quick and effective wound closure nbinno.com.

Studies have compared the effectiveness of cyanoacrylate adhesives to traditional methods like sutures for skin closure. A systematic review indicated that tissue adhesives are an acceptable alternative to standard wound closure for repairing simple traumatic lacerations, offering benefits such as decreased procedure time and less pain nih.gov. While a small but statistically significant increased rate of dehiscence with tissue adhesives has been observed, the cosmetic outcome is comparable to sutures nih.govtg.org.au.

In a study comparing NBCA tissue adhesive with subcuticular sutures for skin closure of Pfannenstiel incisions following cesarean delivery, there were no significant differences in the incidences of wound disruption and infection between the two groups nih.gov. The rate of wound complications was similar (3.4% in the NBCA group and 5.3% in the suture group), and cosmetic outcomes assessed by the Vancouver scar scale were not significantly different nih.gov.

For the closure of laparoscopic ovariectomy port site incisions in dogs, n-butyl-cyanoacrylate was found to be an acceptable method, with no complications occurring in a large percentage of incisions nih.gov. Complications were more likely with larger incisions nih.gov.

A comparative clinical study evaluating n-butyl-2-cyanoacrylate adhesive versus black silk sutures for closing surgical incisions in apicoectomy patients found that the tissue adhesive had advantages over sutures, including lower time taken for closure and potentially better cosmetic outcomes in the long term rfppl.co.inresearchgate.net.

In episiotomy repair, studies have investigated the effectiveness of skin adhesives. Based on preliminary reports, the skin-adhesive group showed better results for short- and long-term pain compared to subcuticular suturing imrpress.com. The time taken for the procedure was also significantly quicker with the skin adhesive imrpress.com.

Utility in Specific Surgical Interventions (e.g., Nephropexy, Rhinoplasty, Hernia Repair)

This compound has demonstrated utility in specific surgical procedures beyond general wound closure.

In nephropexy, a surgical procedure to secure a mobile kidney, the tissue adhesive this compound (Histoacryl) has been used in the treatment of symptomatic nephroptosis medchemexpress.commedscape.comresearchgate.net. It appears to be a safe and efficient agent for achieving good results with a simple, quick approach medchemexpress.com.

This compound (Histoacryl) has also been used as a cartilage adhesive in augmentation rhinoplasty nih.govresearchgate.netdrhilinski.com. Its unique properties enhance the ability to augment the nose during cosmetic and reconstructive rhinoplasty nih.govresearchgate.net. It is reported to interact well with local tissues, bonding cartilage instantaneously and reliably, allowing for intricate fabrication of cartilage implant components nih.govresearchgate.net. N-butyl cyanoacrylate has been found effective in the fixation of the nasal septum in animal models and has enabled simpler, quicker autogenous cartilage fixation in external rhinoplasty patients compared to sutures cambridge.org.

For hernia repair, n-butyl-2-cyanoacrylate (NBCA) medical adhesive has been used for noninvasive patch fixation in laparoscopic inguinal hernia repair nih.govnih.gov. This application has been found to be effective and safe nih.govnih.gov. Cyanoacrylate polymers are recognized for their use in topical skin closures and more recently for mesh fixation and peritoneal closure in laparoscopic hernia repair nih.gov.

While the provided search results mention the use of this compound in the context of specific surgical interventions like nephropexy, rhinoplasty, and hernia repair, detailed comparative data tables on outcomes across different techniques for these specific procedures were not consistently available within the provided snippets.

Here are some data points extracted from the search results:

Gastric Variceal Bleeding (from nih.gov):

Initial hemostasis in actively bleeding varices: 93.8% (15 out of 16 patients)

Variceal obliteration: 84.0%

Early rebleeding (within 48 h): 10.0% (after four procedures)

Gastric Variceal Hemorrhage (from koreamed.org):